(R,R)-Et-BPE
Overview
Description
(R,R)-Et-BPE is a chiral ligand that has shown great potential in asymmetric catalysis. Asymmetric catalysis is the process of using a chiral catalyst to produce a chiral product in a chemical reaction. This is important in the synthesis of pharmaceuticals and other compounds where the chirality of the molecule can have a significant impact on its activity. (R,R)-Et-BPE has been used in a wide range of reactions, including hydrogenation, cross-coupling, and cycloaddition reactions.
Scientific Research Applications
Pd-Catalysed Asymmetric Allylic Alkylation
- Application Summary : This reaction has been broadly studied with a great variety of substrates and nucleophiles under different reaction conditions and it has promoted the synthesis of new chiral ligands to be evaluated as asymmetric inductors .
- Methods of Application : The mechanism of the palladium-catalysed allylic alkylation reaction involves coordination of the allylic electrophile substrate to a low-valent metal centre followed by an oxidative addition to generate a cationic η3-allyl complex with the leaving group as counterion .
- Results or Outcomes : Ligands with axial chirality furnished higher chiral inductions compared to those with central and/or planar chirality. Interestingly, (R,R)-Et-BPE showed very low activity under these conditions .
Phosphine-Catalyzed Enantioselective [3 + 2] Cycloadditions
- Application Summary : This process involves the enantioselective construction of densely functionalized cyclopentene bearing contiguous three stereocenters .
- Methods of Application : The reaction involves phosphine-catalyzed highly regio-, diastereo- and enantioselective [3 + 2] cycloaddition of γ-substituted allenoates with β-perfluoroalkyl enones .
- Results or Outcomes : (R,R)-Et-BPE exhibited a promising level of reactivity with 64% yield and stereoinduction with 39% ee .
properties
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]ethyl]-2,5-diethylphospholane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3/t15-,16-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLRLVPABLMMKI-BRSBDYLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1CCP2C(CCC2CC)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2CC)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465660 | |
Record name | (R,R)-Et-BPE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-Et-BPE | |
CAS RN |
136705-62-9 | |
Record name | Et-bpe, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136705629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,R)-Et-BPE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane, 98+% (R,R)-Et-BPE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ET-BPE, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0339L99K79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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